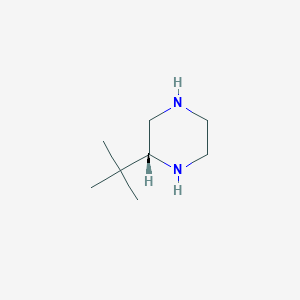

R-2-Tert-butyl piperazine

Description

Significance of Chiral Piperazine (B1678402) Derivatives in Advanced Organic Synthesis and Medicinal Chemistry Research

Chiral piperazine derivatives are heterocyclic compounds that have garnered substantial attention in both advanced organic synthesis and medicinal chemistry. The piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions, offers a versatile and structurally rigid scaffold. researchgate.net This framework provides a large polar surface area and opportunities for hydrogen bond donors and acceptors, which can lead to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics in drug candidates. researchgate.net

The introduction of a chiral center to the piperazine core significantly expands its chemical diversity and utility. acs.org In medicinal chemistry, the specific three-dimensional arrangement of atoms in a chiral molecule is often crucial for its interaction with biological targets such as enzymes and receptors. ontosight.ai This stereospecificity is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. nih.gov Consequently, the ability to synthesize enantiomerically pure piperazine derivatives is a critical aspect of modern drug discovery. nih.gov Piperazine-containing compounds have been successfully developed for a wide array of therapeutic areas, including cancer, infectious diseases, and central nervous system disorders. researchgate.netgoogle.com

In advanced organic synthesis, chiral piperazines serve as valuable building blocks and ligands. a2bchem.com Their defined stereochemistry allows for the construction of complex molecules with a high degree of stereocontrol. a2bchem.com They have been employed as chiral auxiliaries and catalysts in various asymmetric reactions, facilitating the synthesis of other enantiomerically pure compounds. researchgate.net

R-2-Tert-butyl Piperazine as a Stereochemically Defined Scaffold

This compound is a specific chiral piperazine derivative characterized by a tert-butyl group at the second position of the piperazine ring, with the "R" designation indicating the stereochemical configuration at this chiral center. Its molecular formula is C₈H₁₈N₂. The presence of the bulky tert-butyl group imparts unique conformational properties to the piperazine ring, influencing its reactivity and how it interacts with other molecules.

Historical Context and Evolution of Chiral Piperazine Synthesis

The synthesis of chiral piperazines has evolved significantly over the years, moving from classical resolution methods to more sophisticated asymmetric synthesis strategies. Historically, the preparation of enantiomerically pure piperazines often involved the resolution of a racemic mixture, a process that is inherently inefficient as it discards half of the material. Another traditional approach has been the use of the "chiral pool," which utilizes naturally occurring chiral molecules, such as amino acids, as starting materials. rsc.orgacs.org

More recently, the focus has shifted towards the development of catalytic asymmetric methods for the synthesis of chiral piperazines. These modern techniques offer higher efficiency and stereocontrol. nih.gov Significant progress has been made in areas such as:

Asymmetric Hydrogenation: The use of chiral catalysts, often based on transition metals like iridium and palladium, to hydrogenate prochiral pyrazine (B50134) precursors has emerged as a powerful method for producing chiral piperazines with high enantioselectivity. acs.orgdicp.ac.cndicp.ac.cn

Aza-Michael Addition: This key transformation has been utilized to construct the piperazine ring from chiral starting materials, such as α-amino acids, in a stereocontrolled manner. rsc.org

Palladium-Catalyzed Amination: This has become a common method for introducing the piperazine moiety into various molecular frameworks. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(2R)-2-tert-butylpiperazine |

InChI |

InChI=1S/C8H18N2/c1-8(2,3)7-6-9-4-5-10-7/h7,9-10H,4-6H2,1-3H3/t7-/m0/s1 |

InChI Key |

ZXJUSCSGOOZJMN-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H]1CNCCN1 |

Canonical SMILES |

CC(C)(C)C1CNCCN1 |

Origin of Product |

United States |

Molecular Design, Conformational Analysis, and Stereochemical Impact in R 2 Tert Butyl Piperazine Systems

Stereochemical Influences on Piperazine (B1678402) Ring Conformation

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, typically adopts a low-energy chair conformation, similar to cyclohexane. nih.goviucr.orgnih.gov This conformation minimizes torsional and angle strain. However, the presence of substituents, particularly on the nitrogen atoms, can significantly influence the ring's geometry.

When a nitrogen atom of the piperazine ring is bonded to a group that allows for conjugation, such as an acyl or aryl group, its hybridization state shifts from sp³ towards sp². nih.govnih.gov This increased sp² character results in a partial double-bond character in the exocyclic C-N bond and a flattening of the geometry around that nitrogen. This electronic effect, known as pseudoallylic strain, plays a critical role in determining the conformational preference of adjacent substituents. nih.gov In such N-acyl or N-aryl piperazines, the pseudoallylic strain destabilizes the equatorial position for a C2 substituent, favoring an axial orientation to minimize steric repulsion. nih.govnih.gov

Crystal structure analyses of various substituted piperazine derivatives consistently show the piperazine ring in a chair conformation. nih.govmdpi.com The degree of planarity around the nitrogen atoms, indicated by the sum of bond angles, can confirm their hybridization state and the presence of these electronic effects. nih.gov

Conformational Preferences of the Tert-butyl Substituent within Chiral Piperazine Frameworks

Studies on related 2-substituted systems have shown a strong preference for the axial conformation. nih.gov This counterintuitive preference is a direct consequence of the aforementioned pseudoallylic strain. The partial planarity of the N1-C2 bond in N-acyl or N-aryl derivatives leads to significant steric repulsion with an equatorial substituent at the C2 position. nih.gov To alleviate this strain, the substituent is forced into the axial position. nih.gov Computational studies have quantified this preference, showing the axial conformer to be significantly more stable, with a calculated energy difference (ΔG) of up to -3.2 kcal/mol in some N-acylpiperidines, a closely related system. nih.gov

While the equatorial orientation for a 2-substituent is rare in N-substituted piperazines, it can occur if stabilized by other strong intramolecular interactions, such as π-stacking. nih.govacs.org In the absence of such interactions, the bulky tert-butyl group at the C2 position is expected to predominantly occupy the axial position in N-substituted R-2-tert-butyl piperazine.

| Conformer | Dominant Stabilizing/Destabilizing Factor | Predicted Relative Stability |

| Axial 2-tert-butyl | Alleviation of Pseudoallylic Strain | More Stable |

| Equatorial 2-tert-butyl | 1,3-Diaxial Interactions (in simple piperazine); Pseudoallylic Strain (in N-acyl/aryl piperazine) | Less Stable |

Intramolecular Interactions and Their Contribution to Conformational Stability

The conformational stability of this compound systems is not solely governed by classic steric effects but is also fine-tuned by a network of weaker intramolecular interactions. These interactions can further stabilize specific conformations.

Computational Chemistry Approaches to Conformational Landscape Analysis

Computational chemistry provides powerful tools for exploring the complex conformational landscape of flexible molecules like this compound. cwu.edu These methods allow for the identification of low-energy conformers and the quantification of energy differences between them.

A common strategy involves an initial conformational search using molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB) to generate a broad ensemble of possible structures. nih.govchemrxiv.org Programs like CREST are often used for this initial exploration. nih.gov

Following the initial search, the energies of the generated conformers are refined using more accurate, but computationally expensive, quantum mechanical methods, such as Density Functional Theory (DFT). nih.gov Functionals like M06-2X have been successfully used to study the axial-equatorial equilibrium in substituted piperidines. nih.gov Modern, multi-level protocols like CENSO employ a funnel-like approach, starting with inexpensive methods to filter a large number of conformers and applying progressively more accurate DFT calculations to a smaller set of low-energy structures. chemrxiv.orgnih.govchemrxiv.org This approach provides a balance between computational cost and accuracy, enabling reliable prediction of conformational preferences and relative free energies. chemrxiv.org These computational studies have been instrumental in explaining the observed preference for the axial conformation in many 2-substituted piperazine and piperidine (B6355638) derivatives. nih.govnih.gov

| Computational Method | Application in Conformational Analysis | Reference |

| Molecular Mechanics (e.g., MMFF94) | Initial generation of conformer ensembles | nih.gov |

| Semi-empirical (e.g., GFN2-xTB) | Used in CREST/CENSO protocols for initial conformer generation and sorting | chemrxiv.orgnih.gov |

| Density Functional Theory (DFT) | Accurate energy refinement and calculation of relative stabilities | nih.govnih.gov |

| CREST/CENSO Protocols | Comprehensive, multi-level workflows for systematic conformational analysis | chemrxiv.orgnih.govchemrxiv.org |

Applications of R 2 Tert Butyl Piperazine in Advanced Organic Synthesis and Chemical Research

R-2-Tert-butyl Piperazine (B1678402) as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of R-2-tert-butyl piperazine makes it a sought-after starting material or intermediate in the synthesis of enantiomerically pure complex molecules. The presence of the tert-butyl group provides steric hindrance that can direct the stereochemical outcome of reactions, a crucial aspect in the synthesis of pharmacologically active compounds where chirality often dictates biological activity.

Design and Synthesis of Piperazine-Based Heterocyclic Systems for Research

This compound and its derivatives serve as foundational components in the design and synthesis of a variety of piperazine-based heterocyclic systems for research purposes. The piperazine ring is a common structural motif in biologically active compounds, and the introduction of a tert-butyl group can significantly influence the properties of the resulting heterocyclic system. researchgate.netbohrium.comnih.govtandfonline.com

One notable area of research is the synthesis of kjnmt.orguio.nooxazine-piperazine derivatives. doi.org A study published in the Journal of Molecular Structure describes a novel route for the synthesis of these compounds, highlighting the role of tert-butyl groups in promoting the ring closure of the kjnmt.orguio.nooxazine-piperazine ring. doi.org In this research, the transformation of piperazinyl tri-tert-butyl-phenol derivatives into oxazine-piperazine compounds was achieved in high yield. doi.org The presence of the bulky tert-butyl substituents was found to be a key factor in facilitating the cyclization process, leading to the formation of the desired heterocyclic system. doi.org

The following table summarizes a synthetic approach for a piperazine-based heterocyclic system:

| Starting Material | Reagent | Product | Key Finding | Reference |

| Piperazinyl tri-tert-butyl-phenol derivative | Ga(NO₃)₃·6H₂O, Et₃N, HCHO | kjnmt.orguio.noOxazine-piperazine derivative | The tert-butyl groups promote the ring closure of the kjnmt.orguio.nooxazine-piperazine ring. | doi.org |

This research demonstrates the utility of the tert-butyl piperazine moiety in constructing more complex heterocyclic frameworks, which are of interest for further investigation in various fields of chemical research. doi.org

Incorporation into Peptidomimetic and Other Bioactive Scaffolds for Research Purposes

The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.govtandfonline.comnih.govresearchgate.netresearchgate.net this compound, with its defined stereochemistry, is a valuable component for incorporation into peptidomimetics and other bioactive scaffolds. nih.gov Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. mdpi.com

The piperazine ring can be used to replace or constrain parts of a peptide backbone, helping to lock the molecule into a biologically active conformation. nih.govmdpi.com The tert-butyl group on the this compound can play a crucial role in influencing the conformational preferences of the resulting peptidomimetic, which is critical for its interaction with biological targets. rsc.org Research has shown that the incorporation of piperazine moieties into various scaffolds can lead to compounds with a wide range of biological activities, and the specific substitution on the piperazine ring, such as a tert-butyl group, can significantly impact these activities. nih.govtandfonline.com

For instance, the solid-phase synthesis of peptidomimetics often utilizes building blocks like piperazine-2-carboxylic acid. nih.gov The introduction of a tert-butyl group at the 2-position of this building block would be expected to influence the conformational outcome of the resulting peptidomimetic. In one study, the synthesis of diketopiperazine-based β-turn mimetics was achieved using a piperazine-2-carboxylic acid derivative attached to a solid support. nih.gov The subsequent chemical transformations, including a Petasis reaction, led to the formation of the final peptidomimetic compounds. nih.gov While this specific study did not use the R-2-tert-butyl derivative, it illustrates the general strategy where such a chiral building block could be employed to create structurally diverse and conformationally defined peptidomimetics for research purposes.

This compound in the Development of Chiral Ligands and Organocatalysts

The chiral nature of this compound makes it an attractive scaffold for the development of new chiral ligands for asymmetric catalysis and organocatalysts. These catalysts are essential tools in modern organic synthesis for the production of enantiomerically pure compounds.

The development of chiral ligands that can coordinate with transition metals to form highly enantioselective catalysts is a major area of research. A study on the asymmetric hydrogenation of 1,4,5,6-tetrahydropyrazine-2-(N-tert-butyl)carboxamide, a derivative closely related to this compound, utilized a rhodium complex with a chiral diphosphine TRAP ligand. acs.org This research demonstrated that the choice of the chiral ligand had a profound impact on the enantioselectivity of the hydrogenation reaction, highlighting the importance of the ligand's structure in achieving high levels of stereocontrol. acs.org While not directly using this compound as the ligand itself, this work showcases the potential of such chiral piperazine frameworks in the design of effective chiral ligands for transition metal catalysis.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. acs.orgbeilstein-journals.org Piperazine derivatives have been explored as organocatalysts. For example, 1-(2-hydroxyethyl)-piperazine has been identified as an efficient organocatalyst for direct C(sp2)–H arylation reactions. acs.org The development of chiral versions of such catalysts, potentially derived from this compound, could enable asymmetric C-H functionalization reactions, a highly sought-after transformation in organic synthesis. The steric and electronic properties of the tert-butyl group in this compound could influence the catalyst's activity and enantioselectivity.

Utilization in Radiopharmaceutical Research for Novel Tracer Synthesis

Piperazine derivatives are increasingly being utilized in the field of radiopharmaceutical research for the development of novel tracers for Positron Emission Tomography (PET) imaging. kjnmt.orgresearchgate.netnih.gov PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. The development of new PET tracers with high affinity and selectivity for specific biological targets is crucial for advancing our understanding of diseases and for improving diagnostics.

The piperazine moiety is often incorporated into PET tracer candidates to modulate their pharmacokinetic properties, such as water solubility and blood-brain barrier penetration. nih.gov The synthesis of these tracers often involves the introduction of a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), into the molecule. kjnmt.orgresearchgate.net

Research has shown that piperazine-based compounds can be effectively labeled with ¹⁸F. For example, a study on the synthesis of a ¹⁸F-labeled ligand for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), a target for neuroinflammation imaging, involved the radiofluorination of a precursor containing a piperazine ring. nih.gov The synthesis of the non-radioactive ligand involved the use of tert-butyl piperazine-1-carboxylate as a starting material. nih.gov The subsequent radiosynthesis successfully produced the desired ¹⁸F-labeled tracer. nih.gov

Another study focused on the development of ¹⁸F-labeled nitroimidazole-based imaging agents for hypoxia. kjnmt.org In this work, piperazine derivatives were used to link the nitroimidazole core to the ¹⁸F-labeled prosthetic group. kjnmt.org The radiosynthesis of the final tracers was achieved with moderate radiochemical yields. kjnmt.org

The following table provides examples of ¹⁸F-labeled PET tracers that incorporate a piperazine scaffold, highlighting the synthetic strategies employed:

| PET Tracer Target | Precursor Type | Radiosynthesis Method | Key Finding | Reference |

| Colony-Stimulating Factor 1 Receptor (CSF1R) | Chlorine-substituted piperazine derivative | Nucleophilic substitution with [¹⁸F]fluoride | Successful synthesis of a ¹⁸F-labeled derivative of a known CSF1R inhibitor. | nih.gov |

| Hypoxia (Nitroimidazole-based) | Tosylate-PEG-piperazine derivative | Nucleophilic substitution with [¹⁸F]TBAF followed by reaction with a piperazine derivative | Synthesis of ¹⁸F-labeled radiotracers with moderate radiochemical yields. | kjnmt.org |

These examples underscore the importance of piperazine scaffolds, and by extension, chiral derivatives like this compound, in the design and synthesis of novel PET tracers for a variety of biomedical research applications. The specific stereochemistry of this compound could be leveraged to develop tracers with improved binding affinity and selectivity for their biological targets.

Mechanistic Investigations of R 2 Tert Butyl Piperazine Interactions in Research Contexts

Receptor Binding Studies with R-2-Tert-butyl Piperazine (B1678402) Derivatives to Elucidate Molecular Recognition

Receptor binding assays are fundamental in determining the affinity of a ligand for its biological target. Studies involving R-2-tert-butyl piperazine derivatives have shown that the stereochemistry and the presence of the tert-butyl group are critical for molecular recognition and binding affinity at various receptors.

Investigations into a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines have provided detailed insights into their interactions with dopamine (B1211576) D2 (D2R) and D3 (D3R) receptors. acs.orgacs.org For instance, when a tert-butyl group was introduced onto a pyrimidine (B1678525) ring connected to the piperazine, its position was found to be crucial for binding affinity and selectivity. A derivative with a 2-tert-butyl-6-methyl-pyrimidinyl group displayed a high affinity for the D3 receptor (Ki = <10 nM) and a nearly 40-fold selectivity over the D2 receptor. acs.org In contrast, the isomeric 2-methyl-6-tert-butyl pyrimidine derivative showed significantly reduced affinity for both receptors. acs.org The most potent and selective compound in this series featured a 2-tert-butyl-6-trifluoromethyl-pyrimidinyl group, which had a D3R Ki of 4.2 nM and a selectivity of 122-fold over D2R. acs.org This highlights the importance of the tert-butyl substituent at the 2-position of the pyrimidine ring for achieving high D3R affinity and selectivity. acs.org

Further research on other receptor systems, such as histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors, has also underscored the role of the tert-butyl group. In a study of tert-butyl-phenoxyalkyl piperazine derivatives, the length of the alkyl linker chain was found to influence H3R affinity; extending the linker decreased the affinity for tert-butyl analogues 2, 13, and 18 (hH3R Ki = 16.0, 37.8, and 397 nM, respectively). nih.gov

Table 1: Receptor Binding Affinities of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Reference | Target Receptor | Ki (nM) | Selectivity (D2R Ki / D3R Ki) | Source |

|---|---|---|---|---|

| 2-tert-butyl-6-methyl isomer (22) | D3R | < 10 | ~40 | acs.org |

| 2-tert-butyl-6-methyl isomer (22) | D2R | 385 | ~40 | acs.org |

| 2-tert-butyl-6-trifluoromethyl (25) | D3R | 4.2 | 122 | acs.org |

| 2-tert-butyl-6-trifluoromethyl (25) | D2R | 511 | 122 | acs.org |

| tert-butyl analogue (2) | hH3R | 16.0 | N/A | nih.gov |

| tert-butyl analogue (13) | hH3R | 37.8 | N/A | nih.gov |

| tert-butyl analogue (18) | hH3R | 397 | N/A | nih.gov |

Enzymatic Biotransformation and Stereoselective Hydrolysis Studies of this compound Analogues

Enzymatic processes are widely used for the synthesis of chiral compounds due to their high stereoselectivity. Research into the biotransformation of this compound analogues has focused on creating enantiopure building blocks for pharmaceutical synthesis.

A key strategy involves the stereoselective hydrolysis of racemic amides or esters. For example, a novel R-stereoselective amidase, named RamA, was identified from Pseudomonas sp. MCI3434. pu-toyama.ac.jp This enzyme demonstrated the ability to hydrolyze the (R)-enantiomer of piperazine-2-tert-butylcarboxamide, leaving the (S)-enantiomer untouched. pu-toyama.ac.jp This allows for the effective kinetic resolution of the racemic mixture. Similarly, cells of E. coli JM109 engineered to express a specific amidase have been used for the stereoselective hydrolysis of racemic piperazine-2-tert-butylcarboxamide. researchgate.net

Other enzyme classes have also been employed. Leucine aminopeptidase (B13392206) from Aspergillus oryzae has been used for the chiral resolution of racemic piperazine-2-carboxamide, showcasing the broad utility of enzymes in producing enantiopure piperazine derivatives. biosynth.com Furthermore, studies on bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors revealed that their primary metabolic pathway is oxidative N-dealkylation. acs.org The introduction of a 3-tert-butylamino substituent on the pyridine (B92270) ring of these analogues was explored as a strategy to prevent this metabolic degradation and enhance stability. acs.org

Table 2: Enzymes Used in Stereoselective Transformations of Piperazine Analogues This table is interactive. You can sort and filter the data.

| Enzyme/System | Substrate | Transformation | Outcome | Source |

|---|---|---|---|---|

| R-stereoselective amidase (RamA) | Racemic piperazine-2-tert-butylcarboxamide | Hydrolysis | Kinetic resolution to yield (S)-amide | pu-toyama.ac.jp |

| E. coli JM109/pRTB1EX cells | Racemic piperazine-2-tert-butylcarboxamide | Hydrolysis | Stereoselective hydrolysis | researchgate.net |

| Leucine aminopeptidase (LAP2) | Racemic piperazine-2-carboxamide | Hydrolysis | Chiral resolution to (S)-acid | biosynth.com |

| Protease from Streptomyces griseus | Racemic 1-methyl-3-phenylpiperazine (B26559) ester | Hydrolysis | Stereoselective synthesis of (S)-enantiomer | google.com |

In Silico Modeling of Molecular Interactions and Binding Modes

Computational, or in silico, modeling provides a powerful tool for visualizing and understanding the interactions between ligands and their biological targets at the atomic level. For this compound derivatives, these methods have been crucial for explaining experimental binding data and guiding the design of new compounds.

Docking studies have been performed to predict the binding poses of ligands within receptor pockets. For the D3-selective pyrimidine derivatives, molecular docking revealed that the tert-butyl group plays a significant role in orienting the ligand within the binding site. acs.org The docked poses showed a preference for specific orientations of the pyrimidine ring that contribute to the observed affinity and selectivity. acs.org

In another study, modeling analysis of a piperazine-triazole derivative with a terminal tert-butyl substituent predicted a steric clash within the S100A2–p53 binding groove. nih.gov This predicted clash was consistent with the observed decrease in biological potency, demonstrating the predictive power of in silico modeling. nih.gov Furthermore, advanced modeling techniques have shown that the method of calculation can significantly affect the results. A comparison of standard molecular docking with a workflow using quantum mechanics (QM)-derived atomic charges for a tert-butyl piperazine fragment showed that the latter method resulted in more coherent and less flexible binding poses, suggesting a more accurate representation of the molecular interaction. researchgate.net

Structure-Activity Relationship (SAR) Studies to Define Stereochemical Contributions to Molecular Functionality

Structure-activity relationship (SAR) studies are essential for identifying the chemical features of a molecule that are responsible for its biological activity. For this compound and its derivatives, SAR studies have consistently shown that the stereochemistry and the bulky tert-butyl group are key determinants of molecular function.

The piperazine scaffold is recognized as a privileged structure in drug discovery, and modifications to this core can dramatically alter activity. nih.gov In the development of dopamine D2/D3 receptor ligands, the introduction of a tert-butyl group at various positions on an attached pyrimidine ring led to significant and often dramatic differences in binding affinity and selectivity. acs.org For example, the superior affinity and selectivity of a 2-tert-butyl-6-trifluoromethyl pyrimidinyl derivative over its 2-methyl-6-tert-butyl isomer clearly defines the structural requirements for potent D3R interaction. acs.org

Table 3: Summary of Structure-Activity Relationship (SAR) Findings This table is interactive. You can sort and filter the data.

| Compound Series | Target | Key SAR Finding | Impact | Source |

|---|---|---|---|---|

| Pyrimidinyl-piperazines | Dopamine D3/D2 Receptors | Position of tert-butyl group on pyrimidine ring is critical. | 2-tert-butyl substitution enhanced D3 affinity and selectivity. | acs.org |

| Phenoxyalkyl-piperazines | Histamine H3 Receptor | Increasing alkyl linker length. | Decreased binding affinity in tert-butyl analogues. | nih.gov |

| Phenoxybenzamides | P. falciparum | tert-butyl-piperazinyl substitution. | Resulted in high antiplasmodial activity and selectivity. | mdpi.com |

| BHAP Analogues (AAP-BHAP series) | HIV-1 Reverse Transcriptase | 3-tert-butylamino substituent on pyridine ring. | Somewhat beneficial for metabolic stability. | acs.org |

Advanced Characterization Methodologies for R 2 Tert Butyl Piperazine and Its Derivatives

X-ray Crystallography for Determination of Absolute Stereochemistry and Crystal Packing

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids, providing unequivocal proof of absolute stereochemistry and detailed insights into crystal packing. For chiral piperazine (B1678402) derivatives, this technique is crucial for assigning the configuration at stereocenters and understanding intermolecular interactions in the solid state.

The synthesis of complex chiral structures, such as 1,4-dipiperazino benzenes derived from chiral piperazines, relies on X-ray diffraction to confirm the geometrical arrangement of substituents. acs.orgnih.gov For instance, the analysis of these derivatives reveals how hydrophobic side chains are oriented, which can mimic the structures of peptidic α-helices. acs.orgnih.gov In studies of other substituted piperazines, X-ray analysis has been essential to confirm the structure of novel compounds generated through new synthetic methodologies. iucr.org For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate confirmed that the piperazine ring adopts a stable chair conformation with di-equatorial substitutions. iucr.org

In another example, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined to crystallize in the monoclinic space group P21/c. researchgate.net The detailed structural parameters obtained from such analyses provide a solid foundation for understanding the molecule's solid-state conformation. Similarly, analysis of a 2,6-disubstituted piperazine derivative by single-crystal X-ray diffraction not only confirmed its trans relative stereochemistry but also revealed that the piperazine ring adopted an unusual twist-boat conformation instead of the more typical chair form. rsc.org

The data below, derived from crystallographic studies of piperazine derivatives, illustrates the precise structural information that can be obtained.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | C₁₅H₂₈N₂O₄ | Monoclinic | P21/c | a = 8.4007(2) Å b = 16.4716(4) Å c = 12.4876(3) Å β = 90.948(1)° | researchgate.net |

| tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate | C₂₀H₂₇FN₂O₂ | Monoclinic | P21/n | a = 12.1152(4) Å b = 11.2343(4) Å c = 15.0189(5) Å β = 107.595(1)° | nih.gov |

Advanced NMR Spectroscopy for Stereochemical Assignment and Conformational Dynamics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamic behavior of molecules in solution. auremn.org.br For R-2-tert-butyl piperazine and its derivatives, advanced NMR techniques, including two-dimensional methods (COSY, HSQC, HMBC) and variable temperature studies, are critical for assigning stereochemistry and analyzing conformational equilibria. researchgate.netnih.gov

A significant finding in the conformational analysis of 2-substituted piperazines is the general preference for the substituent to occupy an axial position. nih.gov This preference, which is contrary to the behavior in simple cyclohexanes where bulky groups like tert-butyl strongly prefer the equatorial position, is crucial for understanding receptor binding and biological activity. nih.gov The axial conformation can be further stabilized by intramolecular hydrogen bonding in certain derivatives. nih.gov The conformational preference can be dramatically influenced by adjacent structural motifs; for example, a spirocyclopropane geminal to a tert-butyl group on a piperazine ring can force the tert-butyl group to be exclusively axial. rsc.org

Variable temperature (VT) NMR studies are particularly insightful for studying the dynamic exchange between different conformers. researchgate.net For certain functionalized piperazine derivatives, the presence of conformers resulting from restricted rotation around an amide bond or the slower interconversion of the piperazine ring's chair conformation can be observed and quantified. researchgate.net The coalescence of signals at specific temperatures allows for the calculation of the activation energy barriers for these conformational changes. researchgate.net

The following table presents representative ¹H and ¹³C NMR data for several piperazine derivatives, highlighting key chemical shifts used for structural elucidation.

| Compound | Nucleus | Key Chemical Shifts (ppm) | Solvent | Reference |

|---|---|---|---|---|

| tert-Butyl 4-[(2-tert-butylpyrimidin-5-yl)carbonyl]piperazine-1-carboxylate | ¹H NMR | 8.90-8.91 (s, 2H, Ar-H), 3.60-3.63 (t, 4H, piperazine CH₂), 3.37-3.44 (t, 4H, piperazine CH₂), 1.39 (s, 9H, Boc t-Bu), 1.34 (s, 9H, pyrimidine (B1678525) t-Bu) | DMSO-d₆ | researchgate.net |

| Tert-butyl 4-(tert-butyl)piperazine-1-carboxylate | ¹H NMR | 3.65–3.18 (m, 4H, CH₂NBoc), 2.68–2.18 (m, 4H, CH₂NC), 1.43 (s, 9H, Boc t-Bu), 1.04 (s, 9H, N-t-Bu) | CDCl₃ | mdpi.com |

| ¹³C NMR | 154.8 (C=O), 79.5 (Boc C-O), 54.1 (N-C(CH₃)₃), 45.8 (CH₂NC), 44.2 (CH₂NBoc), 28.6 (Boc CH₃), 26.0 (N-t-Bu CH₃) | CDCl₃ | ||

| tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | ¹H NMR | 3.45 (t, 4H, NCH₂), 3.12 (s, 2H, CH₂CO), 2.45 (t, 4H, NCH₂), 1.45 (s, 9H, tBu), 1.44 (s, 9H, tBu) | CDCl₃ | researchgate.net |

| ¹³C NMR | 154.8 (C=O), 81.4 (Cquart), 79.8 (Cquart), 60.1 (NCH₂), 52.8 (NCH₂), 28.6 (tBu), 28.3 (tBu) | CDCl₃ |

Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment of Complex Derivatives

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elemental composition of synthesized compounds, as well as for providing structural information through fragmentation analysis. xml-journal.net Techniques such as electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) are routinely employed for the characterization of this compound derivatives. nih.govxml-journal.net

HRMS provides highly accurate mass measurements, which allow for the unambiguous determination of a compound's elemental formula, a critical step in confirming the identity of newly synthesized molecules. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) experiments are used to probe the structure by inducing fragmentation of a selected precursor ion. The resulting fragmentation patterns serve as a fingerprint for the molecule, revealing information about its substructures. nih.govresearchgate.net

For example, studies on various piperazine derivatives have identified characteristic fragmentation pathways. In the analysis of piperazine-based designer drugs, a consistent neutral loss of m/z 43 (C₂H₅N) was observed for phenylpiperazine derivatives, while benzylpiperazine derivatives showed a characteristic neutral loss of m/z 86 (C₅H₁₂N). researchgate.netmdpi.com This type of predictable fragmentation is invaluable for the structural confirmation of complex derivatives within the same class. mdpi.com The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful, as it allows for the separation of complex mixtures prior to detection, ensuring the purity assessment of the target compound. researchgate.netmdpi.comdoi.org

The table below summarizes mass spectrometry data for several piperazine derivatives, illustrating the typical ions observed.

| Compound | Ionization Method | Observed Ion (m/z) | Assignment | Reference |

|---|---|---|---|---|

| (2-tert-Butylpyrimidin-5-yl)(piperazin-1-yl)methanone | EI (70 eV) | 249 | [M+H]⁺ | researchgate.net |

| tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | ESI+ | 301 323 | [M+H]⁺ [M+Na]⁺ | researchgate.net |

| (2-tert-Butylpyrimidin-5-yl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone | EI (70 eV) | 354 | M⁺ | researchgate.net |

| tert-butyl 4-butylpiperazine-1-carboxylate | HRMS (ESI) | 243.2066 | [M+H]⁺ | mdpi.com |

Future Research Directions and Emerging Trends in R 2 Tert Butyl Piperazine Chemistry

Development of Highly Efficient and Sustainable Enantioselective Synthetic Routes

The synthesis of enantiomerically pure R-2-tert-butyl piperazine (B1678402) is crucial for its application in pharmaceuticals and other specialized fields. rsc.org Historically, the synthesis of chiral piperazines has been a significant challenge, often requiring complex and resource-intensive methods. nih.govresearchgate.net Future research is increasingly focused on developing more efficient, scalable, and environmentally friendly synthetic strategies.

A significant area of development is the use of catalytic asymmetric synthesis. nih.gov This includes methods like the hydrogenation of pyrazines activated by alkyl halides, which has shown promise in producing a variety of chiral piperazines with high enantioselectivity. acs.org Other innovative approaches involve stereoselective electrochemical intramolecular imino-pinacol reactions, offering a mild and efficient alternative to traditional methods. beilstein-archives.org Researchers are also exploring the use of chiral auxiliaries derived from readily available starting materials like α-amino acids to guide the stereochemical outcome of the synthesis. rsc.org The development of one-pot synthesis procedures, such as those utilizing the Ugi-4CR/De-Boc/Cyclization process, aims to streamline the synthesis of chiral piperazine derivatives, making them more accessible for various applications. researchgate.net

Sustainability is a key driver in this area, with a push towards "green chemistry" principles. This includes the use of biocatalysts, such as enzymes, for the asymmetric synthesis of chiral amines. nih.govmdpi.com ω-Transaminases, for instance, are being engineered to improve their catalytic efficiency and substrate scope, offering a more environmentally benign route to chiral amines. mdpi.com The immobilization of these enzymes on solid supports is another strategy being explored to enhance their stability and reusability, which is particularly important for industrial-scale synthesis. nih.gov

Key Research Directions in Sustainable Synthesis:

Catalytic Asymmetric Synthesis: Development of novel catalysts and ligands for highly enantioselective reactions. nih.govacs.org

Biocatalysis: Engineering of enzymes like ω-transaminases for the green synthesis of chiral amines. nih.govmdpi.com

Flow Chemistry: Implementation of continuous flow processes for safer, more efficient, and scalable production. beilstein-archives.org

One-Pot Reactions: Designing multi-step syntheses in a single reaction vessel to reduce waste and improve efficiency. researchgate.net

Exploration of Novel Research Applications Beyond Traditional Medicinal Chemistry

While the piperazine scaffold is a well-established privileged structure in medicinal chemistry, its unique properties are leading to its exploration in other scientific domains. rsc.orgresearchgate.net The structural rigidity, basicity, and chemical reactivity of the piperazine ring make it an attractive building block for new materials and catalysts. researchgate.net

In the field of materials science , piperazine derivatives are being investigated for the creation of novel polymers and functional materials. For example, their incorporation into polymer backbones can influence properties such as thermal stability, solubility, and ion conductivity. The ability to introduce specific functional groups onto the piperazine ring allows for the fine-tuning of these properties for targeted applications.

Another emerging application is in the field of catalysis . Chiral piperazine derivatives, including R-2-tert-butyl piperazine, have the potential to act as ligands in asymmetric catalysis. researchgate.net Their defined stereochemistry can be used to control the stereochemical outcome of chemical reactions, leading to the synthesis of other valuable chiral molecules.

Furthermore, the unique photophysical properties of some piperazine-containing compounds are being explored. For instance, photoredox catalysis has been utilized for the C-H functionalization of piperazines, opening up new avenues for creating complex molecular architectures. mdpi.com

Emerging Application Areas:

Materials Science: Synthesis of novel polymers with tailored properties.

Asymmetric Catalysis: Use as chiral ligands to induce stereoselectivity in chemical reactions. researchgate.net

Photoredox Catalysis: Development of new light-driven chemical transformations. mdpi.com

Agrochemicals: Investigation of piperazine derivatives for potential use as pesticides or herbicides.

Integration of Artificial Intelligence and Machine Learning in this compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of new molecules, including derivatives of this compound. chiralpedia.comresearchgate.net These computational tools can analyze vast datasets of chemical reactions and molecular structures to predict reaction outcomes, optimize reaction conditions, and even design novel compounds with desired properties. qu.edu.qabeilstein-journals.org

In the context of synthesis, ML algorithms can be trained on existing reaction data to predict the optimal conditions for the enantioselective synthesis of this compound, minimizing the need for extensive experimental screening. pnas.org This can significantly reduce the time and resources required to develop efficient synthetic routes. chiralpedia.compnas.org For example, machine learning models can predict the enantiomeric excess of a reaction based on the catalyst, substrate, and reaction parameters. pnas.orgchinesechemsoc.org

For the design of new this compound derivatives, AI can be used to explore vast chemical spaces and identify molecules with a high probability of possessing desired biological activities or material properties. nih.govbohrium.comtandfonline.com By learning from structure-activity relationship data, these models can propose novel structures that are more likely to be successful, accelerating the discovery process. researchgate.netbenthamdirect.com Computational tools are already being used to perform molecular docking studies and predict the ADME (absorption, distribution, metabolism, and excretion) properties of piperazine derivatives. bohrium.combenthamdirect.com

Impact of AI and Machine Learning:

Accelerated Synthesis Development: Optimization of reaction conditions and prediction of reaction outcomes. qu.edu.qabeilstein-journals.org

Rational Molecular Design: In silico screening and design of novel derivatives with targeted properties. nih.govbohrium.com

Prediction of Biological Activity: Forecasting the efficacy and safety of new compounds. researchgate.netbenthamdirect.com

Automation of Discovery: Integration with robotic platforms for high-throughput synthesis and testing. beilstein-journals.orgsu.se

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for R-2-Tert-butyl piperazine derivatives, and how do reaction conditions influence yield and purity?

- Answer : this compound derivatives are typically synthesized via intermolecular cyclization of ethylenediamine derivatives or intramolecular cyclization of amino alcohols like diethylenetriamine. Catalytic processes, such as nucleophilic substitution and protection/deprotection strategies, are critical for regioselectivity. For example, tert-butyl groups are introduced via tert-butoxycarbonyl (Boc) protection to stabilize intermediates. Reaction optimization involves adjusting solvent polarity, temperature, and stoichiometry to minimize side reactions (e.g., over-alkylation). Elemental analysis and spectral methods (¹H/¹³C NMR, MS) are used to confirm purity and structural integrity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To identify substituent positions and confirm tert-butyl group integration.

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- Elemental analysis : To verify stoichiometric ratios of C, H, N.

- X-ray crystallography and Hirshfeld surface analysis : For resolving crystal structures and supramolecular interactions, critical for drug design applications. For instance, Hirshfeld analysis quantifies hydrogen-bonding and van der Waals interactions in inclusion complexes .

Q. How does this compound enhance CO₂ capture efficiency in solvent systems?

- Answer : As a promoter in potassium carbonate (K₂CO₃)-based solvents, this compound accelerates CO₂ absorption by forming carbamic acids via nucleophilic attack. Its tertiary butyl group stabilizes reactive intermediates, reducing solvent degradation. Key advantages include higher cyclic capacity (≥2.5 mol CO₂/mol amine) and thermal stability (up to 120°C). Experimental validation involves measuring absorption rates using wetted-sphere reactors and validating kinetics via stopped-flow spectrophotometry .

Advanced Research Questions

Q. How do conformational dynamics of this compound derivatives influence their biological activity?

- Answer : The tert-butyl group imposes steric constraints, locking piperazine into chair or boat conformations. This affects binding to hydrophobic pockets in targets like viral capsid proteins (e.g., chikungunya virus). Conformational analysis via ¹H NMR coalescence experiments reveals energy barriers (ΔG‡ ≈ 50–70 kJ/mol) between chair-chair inversions. For example, antiplatelet activity correlates with planar conformations optimizing π-π stacking in receptor binding .

Q. What kinetic models describe CO₂ absorption in piperazine-activated solvents, and how are parameters optimized?

- Answer : The zwitterion deprotonation mechanism dominates, with rate constants (k₂) for piperazine-CO₂ reactions ranging from 2.4 × 10⁴ M⁻¹s⁻¹ (monocarbamate formation) to 1.2 × 10³ M⁻¹s⁻¹ (dicarbamate). Parametric optimization uses:

- Stopped-flow spectrophotometry : To measure transient carbamate concentrations.

- ¹H NMR : For equilibrium constants (e.g., K₇ ≈ 10³ for monocarbamic acid formation).

- Computational fluid dynamics (CFD) : To model gas-liquid mass transfer in membrane contactors. Optimal conditions include 40°C, 0.6M piperazine, and pH 10–12 .

Q. How do structural modifications of this compound resolve contradictions between predicted and observed biological activities?

- Answer : Discrepancies arise from in vitro vs. in vivo bioavailability differences. For example, beta-cyclodextran modifications reduce toxicity but lower antiplatelet activity due to steric hindrance. Mitigation strategies include:

- Docking simulations : To predict binding affinities (ΔG ≈ -8 kcal/mol for hydrophobic pockets).

- Fluorescence quenching assays : To validate target engagement (e.g., CHIKV capsid protein).

- Dose-response profiling : EC₅₀ values are adjusted via substituent electronegativity (e.g., -CF₃ groups enhance membrane permeability) .

Q. What role does the protonation state of piperazine linkers play in PROTAC design?

- Answer : Piperazine’s pKa (~9.8) dictates linker solubility and E3 ligase engagement. MoKa software predicts pKa shifts from substituents (e.g., -CH₃ lowers pKa to ~8.5). Experimentally, Sirius T3 titrations validate protonation states, optimizing cellular uptake (logP < 3) and ternary complex formation. For instance, 1,4-dimethylpiperazine linkers improve blood-brain barrier penetration in neurodegenerative disease targets .

Data Highlights

- CO₂ Capture : Piperazine enhances K₂CO₃ absorption rates by 300% at 0.6M concentration .

- Antiviral Activity : Piperazine derivatives show IC₅₀ = 12 µM against CHIKV in plaque reduction assays .

- Thermal Stability : Piperazine inclusion complexes decompose at 220–250°C, confirmed by TGA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.